molecular formula C17H12ClNO3 B7883978 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE

5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE

Cat. No.: B7883978
M. Wt: 313.7 g/mol
InChI Key: FZSWTLJFYBLKDZ-ZROIWOOFSA-N
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Description

5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE is a synthetic organic compound with a complex structure It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • 5-chloro-2-methyl-1H-indole
  • 3-(3-methoxyphenyl)-1H-indole
  • 2-oxo-1,2-dihydro-3H-indole-3-acetic acid

Uniqueness

What sets 5-CHLORO-3-[(Z)-2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1H-INDOL-2-ONE apart is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3Z)-5-chloro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWTLJFYBLKDZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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